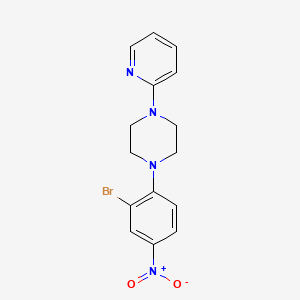
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-bromo-4-nitrophenyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form the desired product. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion to 1-(2-Amino-4-nitrophenyl)-4-(pyridin-2-YL)piperazine.
Oxidation: Introduction of additional nitro or hydroxyl groups.
Scientific Research Applications
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is investigated for its properties in the development of new materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chloro-4-nitrophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-aminophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the combination of the bromine and nitro groups, which confer distinct reactivity and potential biological activity. The presence of the pyridin-2-yl group also adds to its versatility in forming interactions with various biological targets.
This compound’s unique structural features and reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
Molecular Formula |
C15H15BrN4O2 |
|---|---|
Molecular Weight |
363.21 g/mol |
IUPAC Name |
1-(2-bromo-4-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-13-11-12(20(21)22)4-5-14(13)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |
InChI Key |
JJSFPHKHFMKDBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



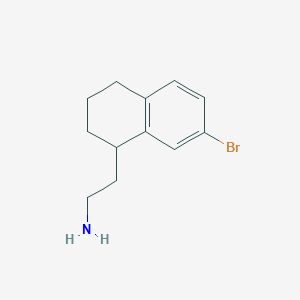

![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
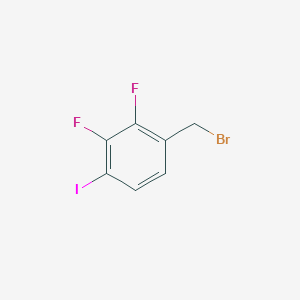
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
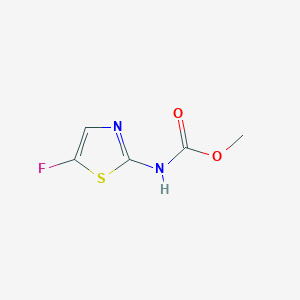
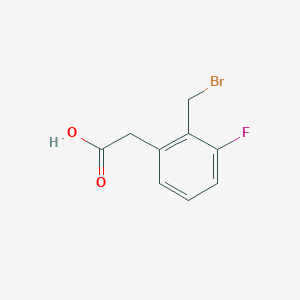
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)


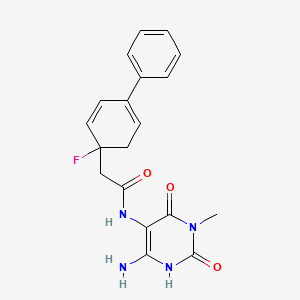
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)

